molecular formula C22H25FN4O4S B2710353 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-47-4

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2710353
CAS No.: 1021250-47-4
M. Wt: 460.52
InChI Key: NCSPERWTRXHBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused heterocyclic core with a pyrazole ring and pyridine moiety. The structure includes a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a 4-fluorophenyl substituent at position 6, and a branched 1-methoxypropan-2-yl amine at the carboxamide position. These substituents influence its physicochemical properties, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4S/c1-13(11-31-3)24-22(28)18-10-19(15-4-6-16(23)7-5-15)25-21-20(18)14(2)26-27(21)17-8-9-32(29,30)12-17/h4-7,10,13,17H,8-9,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPERWTRXHBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)COC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • Tetrahydrothiophene ring : Known for enhancing biological activity.
  • Pyrazolo[3,4-b]pyridine core : Implicated in various pharmacological effects.
  • Fluorophenyl and methoxypropan-2-yl substituents : These groups may influence binding affinity and selectivity towards biological targets.

The molecular formula is C19_{19}H22_{22}F1_{1}N3_{3}O2_{2}S, with a molecular weight of approximately 373.45 g/mol.

Preliminary studies indicate that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a target implicated in inflammatory diseases and cancer (US Patent US11065231B2) .
  • Antitumor Activity : Similar compounds have demonstrated antitumor effects through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : The presence of the tetrahydrothiophene moiety suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Type Description
AntitumorPotential to inhibit tumor growth through modulation of key signaling pathways.
Anti-inflammatoryMay reduce inflammation by inhibiting IRAK-4 and related pathways.
NeuroprotectivePossible protective effects on neuronal cells, warranting further investigation.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on IRAK-4 Inhibition :
    • A study demonstrated that compounds structurally related to our target inhibited IRAK-4 with IC50 values in the low micromolar range, indicating promising therapeutic potential against inflammatory diseases .
  • Antitumor Efficacy :
    • Research involving pyrazolo[3,4-b]pyridine derivatives showed significant antitumor activity in vitro against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
  • Neuroprotective Studies :
    • Compounds with similar thiophene structures were assessed for neuroprotective effects in models of oxidative stress, demonstrating reduced neuronal cell death and improved survival rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyrazolo[3,4-b]pyridine derivatives and related dihydropyridines. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Notes (Based on Analogs)
Target Compound Pyrazolo[3,4-b]pyridine 1,1-dioxidotetrahydrothiophen-3-yl, 4-fluorophenyl, 1-methoxypropan-2-yl Hypothesized kinase inhibition; unconfirmed activity
AZ331 1,4-Dihydropyridine 4-(2-furyl), 2-methoxyphenyl, 4-methoxyphenylthio Calcium channel modulation (typical of dihydropyridines)
AZ257 1,4-Dihydropyridine 4-(2-furyl), 4-bromophenylthio Enhanced lipophilicity; potential CNS activity
1006329-03-8 Pyrazolo[3,4-b]pyridine Cyclopropyl, 1-(2-methylbenzyl)pyrazol-4-yl Designed for improved metabolic stability
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide Dihydropyridazine 3-chlorophenyl, 4-chlorophenyl, trifluoromethyl Antiproliferative activity in preclinical studies

Key Observations

Core Heterocycle Differences :

  • The target compound’s pyrazolo[3,4-b]pyridine core is distinct from dihydropyridines (e.g., AZ331, AZ257) and dihydropyridazines (e.g., ), which are associated with calcium channel modulation or antiproliferative effects. Pyrazolo[3,4-b]pyridines are often optimized for kinase selectivity due to their planar, aromatic structure .

The 4-fluorophenyl substituent may improve target binding (e.g., via π-π stacking) relative to bromophenyl (AZ257) or chlorophenyl () groups. The 1-methoxypropan-2-yl side chain likely increases solubility compared to bulkier aryl substituents (e.g., 2-methylbenzyl in 1006329-03-8 ).

Research Findings and Limitations

  • Pharmacological Data Gaps: No direct activity data for the target compound are available in the reviewed evidence. However, analogs like AZ257 and AZ331 demonstrate that substituent choice critically modulates biological activity .
  • Synthetic Challenges : The 1,1-dioxidotetrahydrothiophen-3-yl group may complicate synthesis due to oxidation steps, contrasting with simpler dihydropyridines .

Notes

  • Data Limitations : The absence of direct pharmacological data for the target compound necessitates cautious interpretation.
  • Structural Inference : Conclusions are drawn from substituent trends in analogs (e.g., fluorophenyl vs. methoxyphenyl in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.